molecular formula C21H21BrN2O4 B11706449 ethyl N-[(4-bromophenoxy)acetyl]tryptophanate

ethyl N-[(4-bromophenoxy)acetyl]tryptophanate

Cat. No.: B11706449
M. Wt: 445.3 g/mol
InChI Key: QXXNZCQTGAOJIR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is a synthetic compound that combines several functional groups, including an indole ring, a bromophenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromophenoxy Acetamide Formation: The bromophenoxy group is introduced by reacting 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This is then converted to the corresponding acetamide using ammonia or an amine.

    Coupling Reaction: The indole derivative is coupled with the bromophenoxy acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives

    Reduction: Conversion of nitro groups to amines

    Substitution: Formation of various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is likely related to its ability to interact with specific molecular targets in the body. The indole ring can bind to various receptors, such as serotonin receptors, while the bromophenoxy group may enhance binding affinity or selectivity . The compound may also inhibit certain enzymes, leading to changes in cellular signaling pathways .

Properties

Molecular Formula

C21H21BrN2O4

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C21H21BrN2O4/c1-2-27-21(26)19(11-14-12-23-18-6-4-3-5-17(14)18)24-20(25)13-28-16-9-7-15(22)8-10-16/h3-10,12,19,23H,2,11,13H2,1H3,(H,24,25)

InChI Key

QXXNZCQTGAOJIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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